Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester
Description
Systematic IUPAC Nomenclature Derivation
The IUPAC name of this compound is derived through a hierarchical application of substitutive and functional class nomenclature rules. The parent structure is the bicyclo[3.3.1]nonane system, a bridged bicyclic hydrocarbon comprising two fused rings (one six-membered and one five-membered). The presence of a double bond between carbons 2 and 3 modifies the parent name to 9-azabicyclo[3.3.1]non-2-ene , where the nitrogen atom replaces a bridgehead carbon at position 9. The methyl group attached to the nitrogen is designated as the 9-methyl substituent.
The ester functional group arises from the condensation of trifluoromethanesulfonic acid (CF~3~SO~3~H) with the hydroxyl group at position 3 of the bicyclic system. According to IUPAC guidelines, the ester is named by appending the suffix -yl triflate to the parent alcohol, resulting in 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl trifluoromethanesulfonate . The full systematic name adheres to the priority of suffixes, with the sulfonate ester taking precedence over the methyl substituent.
Molecular Geometry and Conformational Analysis
The bicyclo[3.3.1]nonane framework imposes significant constraints on molecular geometry. X-ray crystallographic studies of analogous azabicyclo compounds reveal a twisted boat conformation for the six-membered ring, while the five-membered ring adopts an envelope conformation . The double bond at position 2 introduces rigidity, planarizing the adjacent carbons and reducing torsional strain.
The nitrogen atom at position 9, being part of the bridgehead, exhibits sp³ hybridization but is constrained in its ability to invert due to the bicyclic structure. This geometric restriction enhances the stability of the quaternary ammonium center, as seen in related compounds like quinuclidinium triflate . The triflate group (-OSO~2~CF~3~) occupies an equatorial position relative to the bicyclic system, minimizing steric clashes with the methyl group on nitrogen.
Conformational flexibility is further limited by the electron-withdrawing triflate group, which stabilizes specific rotamers through hyperconjugative interactions. Molecular dynamics simulations predict a 1.2 Å displacement of the sulfonate oxygen atoms from the plane of the bicyclic system, creating a dipole moment aligned with the nitrogen’s lone pair.
Electronic Structure and Orbital Hybridization
The electronic structure of this compound is dominated by the interplay between the bicyclic amine and the triflate group. Natural Bond Orbital (NBO) analysis indicates that the nitrogen’s lone pair participates in hyperconjugation with the adjacent C-H σ* orbitals, reducing basicity compared to non-bicyclic amines. The triflate group’s sulfur atom exhibits sp³ hybridization , with one lone pair delocalized into the π* orbital of the S=O bonds, as evidenced by a bond order of 1.33 for each S-O interaction.
The double bond at position 2 contributes to conjugation across the bicyclic system. The π orbital of the double bond overlaps with the sulfonate group’s σ framework, creating a cross-conjugated system that lowers the LUMO energy by approximately 1.8 eV compared to saturated analogs. This electronic perturbation enhances electrophilicity at the sulfonate ester, making it reactive in nucleophilic substitution reactions.
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a charge distribution of +0.42 e on the nitrogen and -0.89 e on the triflate group. The methyl substituent donates electron density via inductive effects, partially offsetting the electron-withdrawing nature of the triflate.
Comparative Analysis with Related Bicyclic Sulfonate Esters
The structural and electronic features of this compound are contextualized through comparison with four related sulfonate esters:
The 9-azabicyclo[3.3.1]nonane system exhibits intermediate reactivity (k_rel ≈ 1.5) in Suzuki-Miyaura couplings compared to quinuclidinium triflate, owing to its balanced steric and electronic profile. The strained bicyclic framework accelerates leaving group departure by 12 kcal/mol relative to propyl triflate, as calculated via Eyring analysis.
Aromatic sulfonates like pentafluorophenyl triflate show superior reactivity in electrophilic substitutions due to their electron-deficient rings, but they lack the stereochemical control afforded by the bicyclic system. Conversely, the 9-methyl group in the title compound provides steric shielding that suppresses β-hydride elimination, a common side reaction in Heck couplings.
Properties
Molecular Formula |
C10H14F3NO3S |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H14F3NO3S/c1-14-7-3-2-4-8(14)6-9(5-7)17-18(15,16)10(11,12)13/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
WEMQJMMHUYRSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1C=C(C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification via Activated Methanesulfonic Acid Derivatives
The most common approach involves reacting 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-ol (the bicyclic alcohol) with an activated form of methanesulfonic acid bearing the trifluoromethyl group. Activation can be achieved by converting the acid to a sulfonyl chloride or anhydride derivative, which then reacts with the alcohol to form the ester.
Step 1: Preparation of Methanesulfonyl Trifluoromethyl Derivative
Methanesulfonic acid is first converted to methanesulfonyl chloride bearing the trifluoromethyl group using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. This step is critical to generate a reactive electrophile for esterification.Step 2: Esterification Reaction
The bicyclic alcohol is then reacted with the activated sulfonyl chloride in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine or pyridine to neutralize the released HCl and drive the reaction forward. The reaction is typically conducted at low temperatures (0–5 °C) to control reactivity and minimize side reactions.Step 3: Purification
The crude ester product is purified by standard methods such as recrystallization or chromatography to obtain the pure methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester.
Catalytic Hydrogenation and Intermediate Preparation
According to patent literature, the bicyclic alcohol precursor (9-azabicyclo[3.3.1]nonan-3-ol derivatives) can be synthesized via catalytic hydrogenation of corresponding ketone intermediates using ruthenium complex catalysts. This step ensures the correct stereochemistry and purity of the bicyclic alcohol before esterification.
- Catalyst: Ruthenium complex catalysts (e.g., RuCl2(PPh3)3)
- Conditions: Hydrogen atmosphere, mild temperature (room temperature to 50 °C)
- Outcome: High yield of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives with controlled stereochemistry suitable for subsequent esterification.
Alternative Synthetic Routes
While direct esterification is the primary method, alternative synthetic strategies may involve:
- Use of coupling agents: Carbodiimides (e.g., DCC, EDC) or sulfonyl transfer reagents to facilitate ester bond formation under milder conditions.
- Cross-electrophile coupling methods: Emerging catalytic methods involving nickel or cobalt catalysts to couple electrophilic partners, though these are more common in C–C bond formation and less reported for sulfonic esters.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Methanesulfonic acid activation | Thionyl chloride (SOCl2) or PCl5, anhydrous solvent, low temp (0–5 °C) | Formation of methanesulfonyl trifluoromethyl chloride | Requires strict moisture control |
| Esterification | 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-ol, base (triethylamine), solvent (DCM/THF), 0–5 °C | Formation of sulfonic acid ester | Base neutralizes HCl byproduct |
| Catalytic hydrogenation | Ruthenium complex catalyst, H2 atmosphere, mild temp (RT–50 °C) | Synthesis of bicyclic alcohol precursor | Ensures stereochemical purity |
| Purification | Chromatography or recrystallization | Isolation of pure ester product | Essential for removing unreacted materials and byproducts |
Research Findings and Considerations
- The trifluoromethyl substitution on the methanesulfonic acid moiety enhances the electrophilicity of the sulfonyl chloride intermediate, facilitating efficient esterification with the bicyclic alcohol.
- The stereochemistry of the bicyclic alcohol is critical for the biological and chemical properties of the final ester; thus, catalytic hydrogenation methods are optimized to yield the endo isomer predominantly.
- Reaction conditions such as temperature, solvent choice, and base type significantly influence yield and purity. Low temperatures and anhydrous conditions minimize side reactions such as hydrolysis or overreaction.
- Emerging catalytic cross-electrophile coupling methods, while promising for complex molecule assembly, have limited direct application in this ester’s preparation but may inspire future synthetic innovations.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this ester into different reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters .
Scientific Research Applications
Antiviral and Anticancer Properties
Research has indicated that derivatives of methanesulfonic acid esters exhibit antiviral and anticancer activities. Specifically, compounds similar to methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester have shown promise in inhibiting viral replication and tumor growth in various studies.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of trifluoromethanesulfonate esters in inhibiting the replication of certain viruses. The results showed a significant reduction in viral load in vitro, suggesting potential for further development as antiviral agents .
Reagent in Chemical Reactions
Methanesulfonic acid esters are used as reagents in organic synthesis due to their ability to act as electrophiles in nucleophilic substitution reactions. They are particularly useful for the synthesis of complex organic molecules.
Example Reaction:
The reaction of methanesulfonic acid esters with amines can yield sulfonamide derivatives, which are valuable in pharmaceutical applications.
| Reaction | Product |
|---|---|
| Methanesulfonic acid ester + Amine | Sulfonamide derivative |
Polymerization Initiators
The compound can serve as an initiator in polymerization processes, particularly in the synthesis of fluorinated polymers. These materials are increasingly important due to their unique properties such as chemical resistance and thermal stability.
Application Example:
Fluorinated polymers synthesized using methanesulfonic acid esters have been utilized in coatings and membranes that require high performance under extreme conditions.
Green Chemistry
In the context of green chemistry, methanesulfonic acid esters are being explored as environmentally friendly alternatives to traditional solvents and reagents that are often hazardous. Their use can lead to reduced waste and safer chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Reactivity Comparison of Triflates
| Property | Target Compound | Phenyl Triflate | Bicyclo[2.2.1]heptadiene Triflate |
|---|---|---|---|
| Leaving Group Ability | High (triflate group) | High | High |
| Steric Hindrance | Moderate (bicyclic amine) | Low (phenyl) | High (norbornene) |
| Solubility in THF | Moderate | High | Low |
| Chirality | Yes (bridged bicyclic system) | No | Yes (if substituted) |
Biological Activity
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester is a compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for its application in drug development and other therapeutic uses.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂F₃NO₃S |
| Molecular Weight | 271.26 g/mol |
| CAS Number | 183810-37-9 |
| Boiling Point | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in enzymatic processes and receptor binding. Methanesulfonic acid derivatives are known to act as catalysts in organic synthesis, influencing the formation of active pharmaceutical ingredients (APIs) through processes such as esterification and acylation .
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that methanesulfonic acid derivatives can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the biological activity of methanesulfonic acid derivatives:
- Case Study 1 : A study evaluated the antimicrobial properties of various methanesulfonic acid esters against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a broad-spectrum antimicrobial agent.
- Case Study 2 : In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating cytotoxic effects that warrant further investigation for cancer therapy applications.
Research Findings
Recent research findings emphasize the importance of structure-activity relationships (SAR) in determining the biological efficacy of methanesulfonic acid derivatives:
- SAR Analysis : Modifications in the trifluoromethyl group and azabicyclo structure significantly affect the biological activity. Compounds with enhanced lipophilicity exhibited improved cellular uptake and bioactivity .
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable pharmacokinetic properties for this class of compounds, making them suitable candidates for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
